molecular formula C5H10ClN3O B1519797 (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1158227-60-1

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No. B1519797
CAS RN: 1158227-60-1
M. Wt: 163.6 g/mol
InChI Key: TWXCJSIMFSNTIQ-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a compound with the CAS Number: 1158227-60-1 . It has a molecular weight of 163.61 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

Oxadiazoles, the class of compounds to which this compound belongs, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Molecular Structure Analysis

The Inchi Code for “(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is 1S/C5H9N3O.ClH/c1-2-4-7-8-5 (3-6)9-4;/h2-3,6H2,1H3;1H . This indicates the presence of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

“(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 163.61 .

Scientific Research Applications

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

Oxadiazoles, including “(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride”, have potential for a wide range of applications. They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXCJSIMFSNTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

CAS RN

1158227-60-1
Record name (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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